3|A-Sulfooxy Tibolone

Catalog No.
S1935799
CAS No.
144466-06-8
M.F
C21H30O5S
M. Wt
394.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3|A-Sulfooxy Tibolone

CAS Number

144466-06-8

Product Name

3|A-Sulfooxy Tibolone

IUPAC Name

[(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Molecular Formula

C21H30O5S

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C21H30O5S/c1-4-21(22)10-8-18-19-13(2)11-14-12-15(26-27(23,24)25)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22H,5-12H2,2-3H3,(H,23,24,25)/t13-,15-,17-,18+,19-,20+,21+/m1/s1

InChI Key

AEMPRRLENKOPGQ-CZTKNSHGSA-N

SMILES

CC1CC2=C(CCC(C2)OS(=O)(=O)O)C3C1C4CCC(C4(CC3)C)(C#C)O

Canonical SMILES

CC1CC2=C(CCC(C2)OS(=O)(=O)O)C3C1C4CCC(C4(CC3)C)(C#C)O

Isomeric SMILES

C[C@@H]1CC2=C(CC[C@H](C2)OS(=O)(=O)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O

3|A-Sulfooxy Tibolone is a synthetic steroid compound derived from tibolone, which is primarily used in hormone replacement therapy for menopausal symptoms. The compound features a sulfooxy group, enhancing its solubility and biological activity. Tibolone itself is a selective tissue estrogenic activity modulator, exhibiting estrogenic, progestogenic, and androgenic properties based on its metabolism into various active metabolites. The sulfooxy modification is believed to influence its pharmacokinetics and tissue-selective effects, making it a subject of interest in pharmacological research.

That are crucial for its biological activity:

  • Metabolism: Upon administration, 3|A-Sulfooxy Tibolone is metabolized primarily in the liver by cytochrome P450 enzymes. This metabolism produces three major metabolites: 3 alpha-hydroxy-tibolone and 3 beta-hydroxy-tibolone (both exhibiting estrogenic effects), and the Delta(4)-isomer (which has progestogenic and androgenic effects) .
  • Sulfation: The presence of the sulfooxy group allows for sulfation reactions, which can modify the compound's pharmacological profile and enhance its solubility in biological fluids .
  • Receptor Binding: The compound interacts with estrogen receptors, influencing gene expression related to reproductive and metabolic processes. The unique sulfooxy modification may alter binding affinity compared to non-sulfated tibolone .

3|A-Sulfooxy Tibolone exhibits a range of biological activities, largely attributed to its metabolites:

  • Estrogenic Effects: The 3 alpha- and 3 beta-hydroxy metabolites activate estrogen receptors in target tissues such as bone and brain, contributing to bone density preservation and alleviation of menopausal symptoms .
  • Progestogenic Effects: The Delta(4)-isomer acts on progesterone receptors, influencing uterine health without stimulating endometrial proliferation .
  • Androgenic Effects: Some metabolites exhibit androgenic activity, which can enhance libido and improve mood in postmenopausal women .

The synthesis of 3|A-Sulfooxy Tibolone can be accomplished through several methods:

  • Chemical Modification of Tibolone: The compound can be synthesized by introducing a sulfooxy group onto the tibolone structure through sulfation reactions using sulfur trioxide-pyridine complexes or chlorosulfonic acid .
  • Biotransformation: Enzymatic approaches using sulfotransferases can also be employed to selectively introduce the sulfooxy group onto tibolone, enhancing its pharmacological properties while maintaining structural integrity .

3|A-Sulfooxy Tibolone has potential applications in various therapeutic areas:

  • Hormone Replacement Therapy: It is primarily investigated for alleviating menopausal symptoms such as hot flashes and osteoporosis prevention.
  • Bone Health: Its estrogenic effects contribute to maintaining bone density in postmenopausal women.
  • Potential Cancer Therapeutics: Research is ongoing into its role in cancer prevention or treatment due to its selective receptor activity .

Interaction studies have shown that 3|A-Sulfooxy Tibolone interacts with various enzymes and receptors:

  • Cytochrome P450 Enzymes: These enzymes are involved in the metabolism of tibolone and its metabolites, influencing their efficacy and safety profile.
  • Sulfotransferases: These enzymes play a crucial role in the sulfation process, affecting the bioavailability of the compound .
  • Estrogen Receptors: Interaction with estrogen receptors leads to tissue-selective actions that are beneficial for managing menopausal symptoms without stimulating breast tissue excessively .

Several compounds share structural or functional similarities with 3|A-Sulfooxy Tibolone. Here are some notable examples:

Compound NameStructure TypeUnique Features
TiboloneSynthetic SteroidExhibits mixed estrogenic, progestogenic, and androgenic effects without sulfooxy modification.
Estrone Sodium SulfateSulfated SteroidPrimarily used for estrogen replacement; lacks androgenic properties.
Sodium Equilin SulfateSulfated SteroidSimilar to estrone but derived from equine sources; used for menopausal symptoms.
RaloxifeneSelective Estrogen Receptor ModulatorPrimarily used for osteoporosis; selective for bone tissue without significant endometrial stimulation.

3|A-Sulfooxy Tibolone is unique due to its specific sulfooxy modification that enhances solubility and alters receptor interactions compared to these similar compounds. Its ability to provide tissue-selective benefits while minimizing adverse effects makes it a promising candidate for further research in hormone therapy.

XLogP3

2.3

Wikipedia

3|A-Sulfooxy Tibolone

Dates

Modify: 2023-07-22

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